

An In-depth Technical Guide to the Boc-Gln-Gly-Arg Peptide Sequence

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Compound of Interest

Compound Name: *Boc-gln-gly-arg-amc hcl*

Cat. No.: *B1447682*

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This technical guide provides a comprehensive overview of the Boc-Gln-Gly-Arg peptide sequence, a molecule of significant interest to researchers, scientists, and drug development professionals. The guide will delve into its core applications, physicochemical properties, and the experimental protocols for its synthesis and use in enzymatic assays.

Core Concepts and Applications

The Boc-Gln-Gly-Arg peptide is most prominently utilized in its chemically modified form as a fluorogenic substrate, Boc-Gln-Gly-Arg-AMC (7-amino-4-methylcoumarin). This derivative is a key tool for the sensitive and continuous assay of serine protease activity. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, which prevents unwanted side reactions during synthesis and assays.

The primary application of Boc-Gln-Gly-Arg-AMC is in the measurement of the enzymatic activity of Factor XIIa and trypsin.^[1] The peptide sequence is designed to be specifically recognized and cleaved by these proteases at the C-terminal side of the arginine residue. Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.

Physicochemical and Biochemical Properties

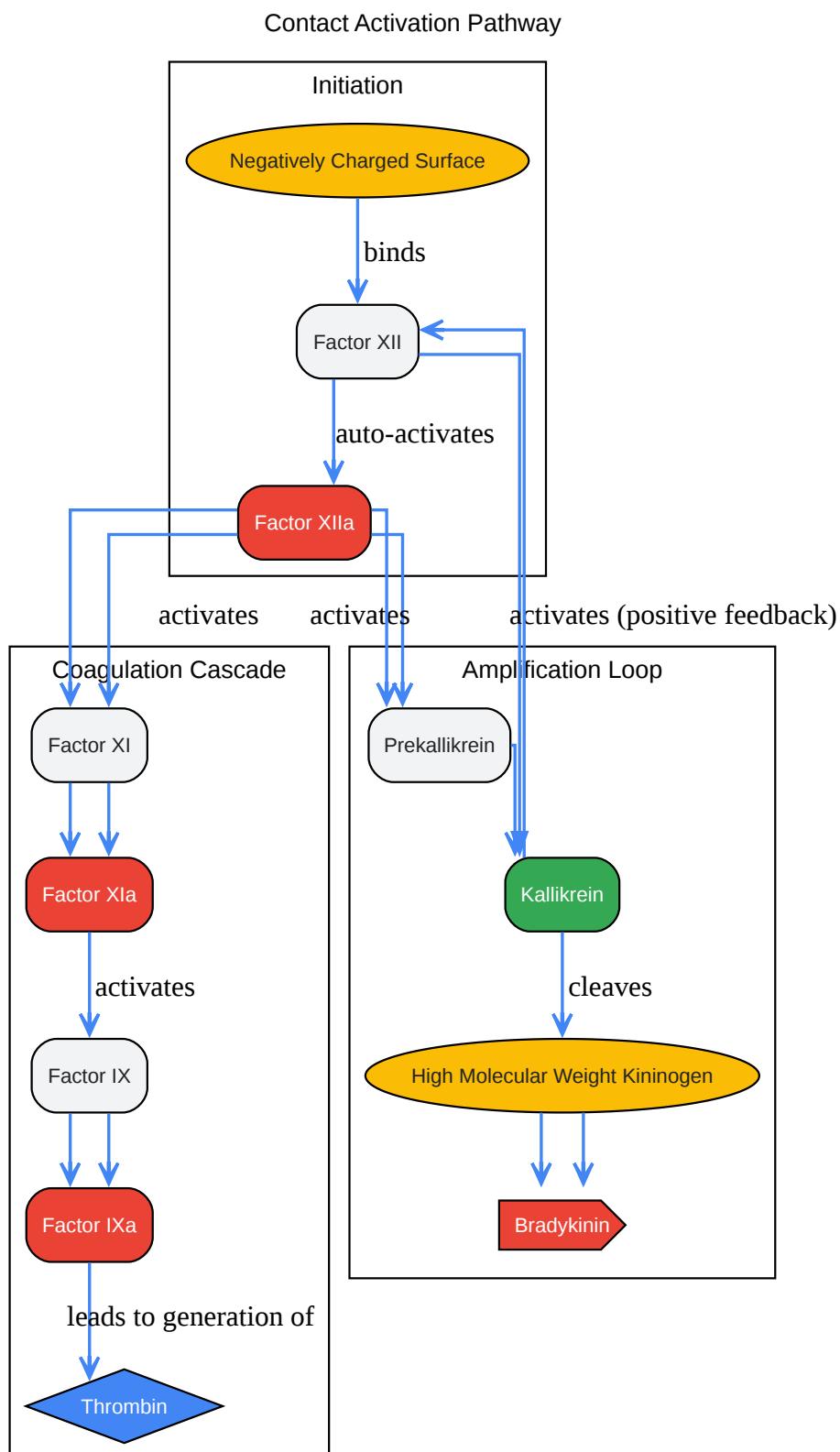
A summary of the key properties of Boc-Gln-Gly-Arg-AMC is presented in the table below.

Property	Value
Molecular Formula	C ₂₈ H ₄₀ N ₈ O ₈
Molecular Weight	653.14 g/mol (as HCl salt) ^[2]
Appearance	White to off-white solid
Solubility	Soluble in DMSO
Excitation Wavelength	~380 nm
Emission Wavelength	~460 nm
Enzyme Specificity	Factor XIIa, Trypsin, Human Kallikrein 5 ^{[1][3]}

While specific kinetic parameters (K_m and k_{cat}/V_{max}) for the cleavage of Boc-Gln-Gly-Arg-AMC by its target enzymes are not consistently reported in publicly available literature, data for structurally similar substrates provide a useful reference for assay development. It is highly recommended to determine these values empirically under specific experimental conditions.

Role in Signaling Pathways: The Contact Activation Pathway

Boc-Gln-Gly-Arg-AMC is an invaluable tool for studying the initial phase of the intrinsic pathway of blood coagulation, also known as the contact activation pathway. This pathway is initiated when Factor XII (FXII) comes into contact with a negatively charged surface, leading to its auto-activation into Factor XIIa (FXIIa).^{[4][5]} FXIIa then triggers a cascade of enzymatic reactions, as depicted in the signaling pathway diagram below. The ability to quantify FXIIa activity using Boc-Gln-Gly-Arg-AMC allows for the investigation of thrombosis and inflammatory conditions.^{[6][7]}



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Contact Activation Pathway

Experimental Protocols

Solid-Phase Peptide Synthesis of Boc-Gln-Gly-Arg

The synthesis of the Boc-Gln-Gly-Arg peptide is typically achieved through solid-phase peptide synthesis (SPPS) using Boc chemistry. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[8][9]

Materials:

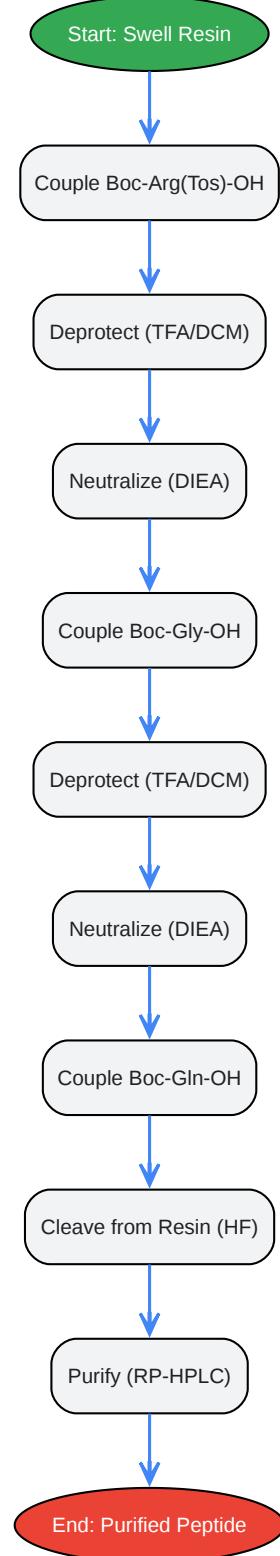
- Merrifield resin (or similar)
- Boc-protected amino acids (Boc-Arg(Tos)-OH, Boc-Gly-OH, Boc-Gln-OH)
- Dicyclohexylcarbodiimide (DCC) or other coupling agents
- N,N-Diisopropylethylamine (DIEA)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Dimethylformamide (DMF)
- Anhydrous hydrogen fluoride (HF) for cleavage

General Protocol:

- Resin Preparation: Swell the resin in DCM.
- First Amino Acid Coupling: Couple Boc-Arg(Tos)-OH to the resin using a suitable coupling agent.
- Deprotection: Remove the Boc group from the attached arginine using a solution of TFA in DCM.
- Neutralization: Neutralize the resulting trifluoroacetate salt with a base like DIEA.
- Second Amino Acid Coupling: Couple Boc-Gly-OH to the deprotected arginine.

- Repeat Deprotection and Coupling: Repeat the deprotection and neutralization steps, followed by the coupling of Boc-Gln-OH.
- Cleavage: Cleave the completed peptide from the resin and remove the side-chain protecting groups using a strong acid like HF.
- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Boc-SPPS Workflow for Boc-Gln-Gly-Arg

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Boc-SPPS Workflow

Fluorogenic Protease Assay using Boc-Gln-Gly-Arg-AMC

This protocol provides a general framework for measuring the activity of a purified protease like Factor XIIa or trypsin.

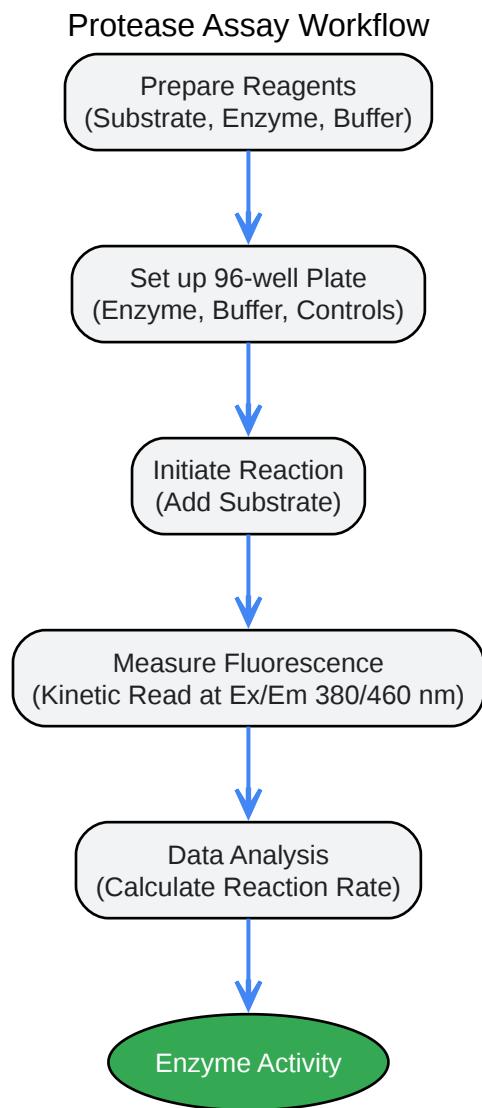
Materials:

- Purified protease (e.g., Factor XIIa)
- Boc-Gln-Gly-Arg-AMC
- Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
- DMSO
- 96-well black microplate
- Fluorescence microplate reader

Protocol:

- Prepare Substrate Stock Solution: Dissolve Boc-Gln-Gly-Arg-AMC in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light.
- Prepare Working Solutions: Dilute the substrate stock solution and the enzyme to their desired final concentrations in the assay buffer.
- Assay Setup: In a 96-well black microplate, add the assay buffer and the enzyme working solution. Include appropriate controls (e.g., no enzyme, no substrate).
- Initiate Reaction: Add the substrate working solution to each well to start the reaction.
- Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader and record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

- Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.



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Protease Assay Workflow

Conclusion

The Boc-Gln-Gly-Arg peptide, particularly in its AMC-conjugated form, is a powerful and specific tool for the study of serine proteases such as Factor XIIa and trypsin. Its application in fluorogenic assays provides a sensitive and continuous method for measuring enzyme activity, which is crucial for research in thrombosis, hemostasis, and drug discovery. The well-

established methods of solid-phase peptide synthesis allow for its reliable production, ensuring its continued utility in the scientific community.

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